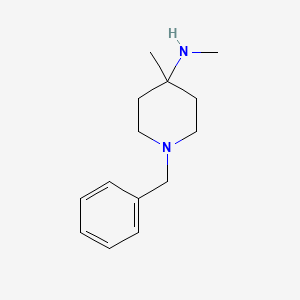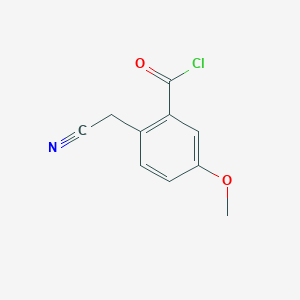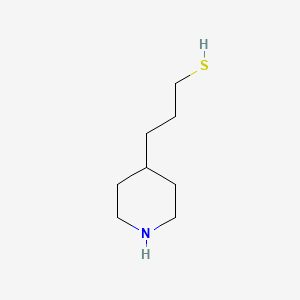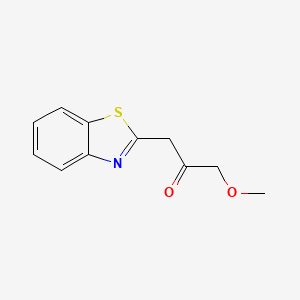
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, has shown potential in various scientific research applications due to its unique chemical structure and properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- typically involves the reaction of 2-aminothiophenol with an appropriate ketone under specific conditions. One common method involves the use of a copper-catalyzed coupling reaction, where 2-aminothiophenol reacts with a ketone in the presence of a copper catalyst to form the desired benzothiazole derivative .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The benzothiazole ring can undergo substitution reactions, where different substituents can be introduced at specific positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Electrophilic and nucleophilic reagents can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Applications De Recherche Scientifique
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its anticancer properties due to its ability to induce apoptosis in cancer cells.
Industry: Utilized in the development of fluorescent probes and dyes for various applications.
Mécanisme D'action
The mechanism of action of 2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- involves its interaction with specific molecular targets. For instance, it can bind to the BH3 binding groove of BCL-2 family proteins, inhibiting their anti-apoptotic activity. This leads to the activation of the apoptotic pathway, resulting in programmed cell death of cancer cells . The compound’s ability to interact with other molecular targets and pathways is also being explored in ongoing research .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanone, 1-(2-benzothiazolylthio)-: Another benzothiazole derivative with similar biological activities.
2-Propanone, 1-(2-benzothiazolyl)-: A closely related compound with slight structural differences.
Uniqueness
2-Propanone, 1-(2-benzothiazolyl)-3-methoxy- stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may enhance its ability to interact with specific molecular targets, making it a valuable compound for various research applications .
Propriétés
Formule moléculaire |
C11H11NO2S |
|---|---|
Poids moléculaire |
221.28 g/mol |
Nom IUPAC |
1-(1,3-benzothiazol-2-yl)-3-methoxypropan-2-one |
InChI |
InChI=1S/C11H11NO2S/c1-14-7-8(13)6-11-12-9-4-2-3-5-10(9)15-11/h2-5H,6-7H2,1H3 |
Clé InChI |
IFJOBZHEXXZQGP-UHFFFAOYSA-N |
SMILES canonique |
COCC(=O)CC1=NC2=CC=CC=C2S1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


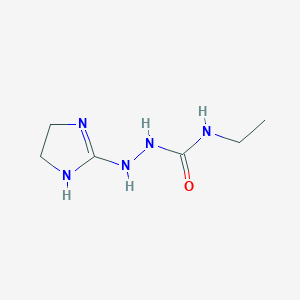
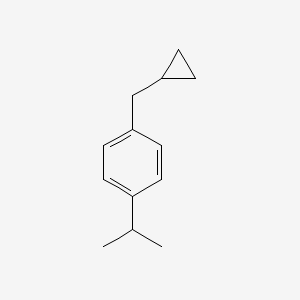
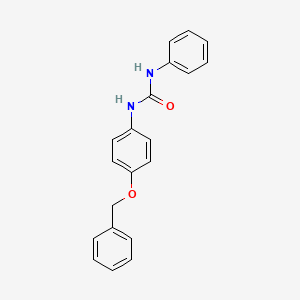


![4H-Pyrazolo[4,5,1-de]pteridine](/img/structure/B13960846.png)
![6-Chloro-8-methylbenzo[b]naphtho[1,2-i]phenazin-5(8H)-one](/img/structure/B13960857.png)
![3,5-Diiodo-2-[(2-methoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13960861.png)

